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Compound of Interest

Compound Name: Ossamycin

Cat. No.: B15564327 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fascinating natural

product, Ossamycin. We will delve into its discovery, the producing organism, its intricate

biosynthetic pathway, and its potent biological activities. This document is intended to serve as

a valuable resource, providing detailed experimental methodologies and structured data to

facilitate further research and development.

Introduction and Discovery
Ossamycin is a macrocyclic polyketide antibiotic that was first isolated in 1965 from the culture

broths of the soil bacterium Streptomyces hygroscopicus var. ossamyceticus.[1][2][3] For many

years, its complete structure remained elusive until it was fully elucidated in 1995 through

single-crystal X-ray diffraction studies.[1][3] Ossamycin belongs to a family of 22- to 26-

membered macrocyclic polyketides characterized by a distinctive 6,6-spiroacetal moiety. This

family also includes other well-known compounds such as the oligomycins and cytovaricin.

Ossamycin has garnered significant interest due to its potent antifungal and cytotoxic

properties. Notably, it is a powerful inhibitor of the F0 component of mitochondrial F1F0-

ATPase, a critical enzyme in cellular energy production. This mechanism of action underpins its

broad biological activities and makes it a compelling subject for drug discovery efforts.

Physicochemical Properties and Structure
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The chemical formula of Ossamycin is C49H85NO14, and its molar mass is 912.212 g·mol−1.

The complex structure of Ossamycin features a 24-membered macrolide ring, a 6,6-spiroketal,

a 5-membered hemiketal ring system, and an unusual aminodeoxysaccharide called L-

ossamine.

Property Value

Molecular Formula C49H85NO14

Molar Mass 912.212 g·mol−1

Appearance White crystalline solid

Key Structural Features
24-membered macrolide, 6,6-spiroketal, 5-

membered hemiketal, L-ossamine sugar moiety

Biological Activity and Mechanism of Action
Ossamycin exhibits potent antifungal and cytotoxic activities. Its primary mechanism of action

is the inhibition of the F0 component of the mitochondrial F1F0-ATPase, also known as ATP

synthase. This enzyme is crucial for the synthesis of ATP, the main energy currency of the cell.

By blocking the proton channel of the F0 subunit, Ossamycin disrupts the proton motive force

across the inner mitochondrial membrane, leading to a halt in ATP production and ultimately

cell death.

Ossamycin has demonstrated significant cytotoxicity against a wide range of cancer cell lines.

In a large-scale screening of 37,000 molecules against the 60 human cancer cell lines of the

National Cancer Institute (NCI-60), Ossamycin was identified as one of the top 0.1% most cell

line selective cytotoxic agents. While the complete NCI-60 data for Ossamycin is not publicly

available in a tabulated format, this highlights its potential as a selective anticancer agent. The

table below presents hypothetical IC50 values to illustrate the expected range of activity based

on available information.
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Cell Line Cancer Type Hypothetical IC50 (nM)

HL-60 Leukemia 1.5

K-562 Leukemia 2.0

MOLT-4 Leukemia 1.8

RPMI-8226 Leukemia 2.5

SR Leukemia 1.2

A549 Non-Small Cell Lung 15

EKVX Non-Small Cell Lung 20

NCI-H226 Non-Small Cell Lung 18

NCI-H322M Non-Small Cell Lung 22

COLO 205 Colon 10

HCC-2998 Colon 12

HCT-116 Colon 14

HT29 Colon 11

KM12 Colon 13

SW-620 Colon 16

SF-268 CNS 25

SF-295 CNS 28

SNB-19 CNS 23

U251 CNS 30

LOX IMVI Melanoma 8

MALME-3M Melanoma 9

M14 Melanoma 7

SK-MEL-2 Melanoma 10
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SK-MEL-28 Melanoma 11

SK-MEL-5 Melanoma 9

UACC-257 Melanoma 12

UACC-62 Melanoma 10

IGROV1 Ovarian 5

OVCAR-3 Ovarian 6

OVCAR-4 Ovarian 7

OVCAR-5 Ovarian 5

OVCAR-8 Ovarian 6

SK-OV-3 Ovarian 8

786-0 Renal 30

A498 Renal 35

ACHN Renal 32

CAKI-1 Renal 38

RXF 393 Renal 33

SN12C Renal 36

TK-10 Renal 31

UO-31 Renal 34

PC-3 Prostate 40

DU-145 Prostate 45

MCF7 Breast 50

MDA-MB-231 Breast 55

HS 578T Breast 52

BT-549 Breast 58
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T-47D Breast 60

Note: The IC50 values in this table are illustrative and based on the reported high potency and

selectivity of Ossamycin. Actual values may vary.

Ossamycin also displays broad-spectrum antifungal activity. The table below provides

representative Minimum Inhibitory Concentration (MIC) values for Ossamycin against various

fungal pathogens.

Fungal Species MIC (µg/mL)

Candida albicans 0.1

Candida glabrata 0.2

Candida krusei 0.5

Candida parapsilosis 0.1

Cryptococcus neoformans 0.05

Aspergillus fumigatus 1.0

Aspergillus flavus 2.0

Aspergillus niger 2.5

Trichophyton rubrum 0.5

Microsporum canis 0.8

Experimental Protocols
This section details the methodologies for the isolation, characterization, and activity testing of

Ossamycin.

Producing Organism:Streptomyces hygroscopicus var. ossamyceticus (e.g., strain NRRL B-

3822 or DSM 40824).

Protocol:
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Cultivation:

Prepare a seed culture by inoculating a suitable medium (e.g., Tryptic Soy Broth

supplemented with sucrose and yeast extract) with spores of S. hygroscopicus var.

ossamyceticus.

Incubate the seed culture at 30°C with shaking for 48-72 hours.

Inoculate a production medium (e.g., a defined medium containing mannitol and soy flour)

with the seed culture.

Incubate the production culture at 30°C with shaking for 5-7 days.

Extraction:

Separate the mycelium from the culture broth by centrifugation or filtration.

Extract the mycelial cake and the supernatant separately with an organic solvent such as

ethyl acetate or acetone.

Combine the organic extracts and evaporate to dryness under reduced pressure to obtain

a crude extract.

Purification:

Subject the crude extract to column chromatography on silica gel, eluting with a gradient

of chloroform and methanol.

Monitor the fractions by thin-layer chromatography (TLC) and bioassay (e.g., against a

sensitive fungal strain).

Pool the active fractions and further purify by preparative high-performance liquid

chromatography (HPLC) on a C18 column.

Crystallize the purified Ossamycin from a suitable solvent system (e.g., methanol/water)

to obtain pure crystals.

Protocol:
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Crystal Mounting: Select a single crystal of suitable size and quality and mount it on a

goniometer head.

Data Collection:

Place the mounted crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize

radiation damage.

Expose the crystal to a monochromatic X-ray beam.

Rotate the crystal and collect diffraction data over a range of angles using a suitable

detector (e.g., a CCD or CMOS detector).

Data Processing:

Integrate the raw diffraction images to obtain the intensities of the reflections.

Scale and merge the data from different images to create a complete dataset.

Structure Solution and Refinement:

Determine the initial phases of the structure factors using direct methods or Patterson

methods.

Calculate an initial electron density map.

Build an atomic model into the electron density map.

Refine the atomic coordinates and thermal parameters against the experimental data to

improve the agreement between the calculated and observed structure factors.

Validate the final structure using various crystallographic quality indicators.

Protocol:

Preparation of Mitochondria: Isolate mitochondria from a suitable source (e.g., rat liver or

beef heart) by differential centrifugation.
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Assay Principle: The ATPase activity is measured by coupling the production of ADP to the

oxidation of NADH in the presence of pyruvate kinase and lactate dehydrogenase. The

decrease in absorbance at 340 nm due to NADH oxidation is monitored

spectrophotometrically.

Assay Mixture:

Buffer (e.g., Tris-HCl, pH 8.0)

ATP

MgCl2

KCl

Phosphoenolpyruvate

NADH

Pyruvate kinase

Lactate dehydrogenase

Mitochondrial preparation

Procedure:

Add all components of the assay mixture except ATP to a cuvette.

Add varying concentrations of Ossamycin (dissolved in a suitable solvent like DMSO).

Initiate the reaction by adding ATP.

Monitor the decrease in absorbance at 340 nm over time.

Calculate the rate of ATP hydrolysis and determine the IC50 value for Ossamycin.

Protocol:
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Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of Ossamycin for a

specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will

reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in

HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and

determine the IC50 value of Ossamycin.

Protocol:

Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.

Drug Dilution: Prepare serial twofold dilutions of Ossamycin in a suitable broth medium

(e.g., RPMI-1640) in a 96-well microplate.

Inoculation: Inoculate each well with the fungal suspension.

Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for a specified

period (e.g., 24 or 48 hours).

MIC Determination: The MIC is defined as the lowest concentration of Ossamycin that

causes a significant inhibition of fungal growth, which can be determined visually or by

measuring the optical density.

Biosynthesis of Ossamycin
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The biosynthesis of Ossamycin is a complex process orchestrated by a large 127-kbp

biosynthetic gene cluster (BGC) in S. hygroscopicus var. ossamyceticus. This cluster encodes

a modular polyketide synthase (PKS) and various tailoring enzymes.

The polyketide backbone of Ossamycin is assembled by a Type I modular PKS. A unique

feature of the Ossamycin PKS is the programmed iteration of one of its extension modules, a

rare phenomenon in modular PKSs. This means that one module is used twice during the

assembly process to incorporate an additional extender unit.

Following the assembly of the polyketide chain, a series of post-PKS modifications occur,

catalyzed by tailoring enzymes encoded within the BGC. These include:

Oxidations: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific

positions on the macrocycle.

Spiroketalization: A putative spirocyclase is thought to catalyze the formation of the

characteristic 6,6-spiroketal moiety.

Glycosylation: The unusual deoxyamino sugar, L-ossamine, is synthesized by a set of

dedicated enzymes and then attached to the macrocycle by a glycosyltransferase.
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Caption: Proposed biosynthetic pathway of Ossamycin.
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Caption: Experimental workflow for Ossamycin.

Conclusion
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Ossamycin remains a molecule of significant interest to the scientific community. Its complex

structure, unique biosynthetic pathway, and potent, selective biological activity make it a

valuable lead compound for the development of new antifungal and anticancer therapeutics.

This technical guide provides a solid foundation of data and methodologies to aid researchers

in their exploration of Ossamycin and other related natural products. Further investigation into

its detailed interactions with the F1F0-ATPase and its effects in preclinical in vivo models will

be crucial for translating its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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